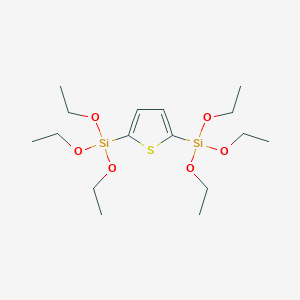

2,5-Bis(triethoxysilyl)thiophene

描述

Periodic Mesoporous Organosilicas (PMOs)

PMOs are a class of hybrid organic-inorganic materials characterized by their ordered porous structure and the presence of organic groups integrated directly into the silica (B1680970) framework. This composition offers advantages over materials where organic groups are merely attached to the surface, providing a higher and more uniform distribution of functionalities. researchgate.netacs.org

2,5-Bis(triethoxysilyl)thiophene serves as a bridged organosilica precursor in the synthesis of PMOs. The thiophene (B33073) unit forms a bridge between two silicon atoms within the silica matrix, introducing specific chemical and physical properties into the final material. researchgate.netacs.org The presence of the thiophene ring, a π-conjugated system, can impart unique electronic and optical characteristics to the PMO.

Researchers have successfully synthesized bifunctional and trifunctional PMOs by co-condensing this compound with other bridged organosilica precursors. researchgate.netacs.org For instance, it has been used in combination with 1,2-bis(triethoxysilyl)ethane (B100286) (BTEE) and 1,4-bis(triethoxysilyl)benzene (B1313312) (BTEB) to create PMOs with a tailored combination of phenylene, thiophene, and ethane (B1197151) bridging groups. researchgate.netacs.org This approach allows for the fine-tuning of the material's properties by adjusting the molar ratios of the different precursors in the initial reaction mixture. acs.org Another example involves the one-pot co-condensation of this compound and tris[3-(trimethoxysilyl)propyl]isocyanurate to produce bifunctional PMOs with both thiophene and isocyanurate bridging groups. alfa-chemistry.com

| Precursor Combination | Resulting PMO Functionality | Reference |

| This compound (BTET), 1,2-Bis(triethoxysilyl)ethane (BTEE), 1,4-Bis(triethoxysilyl)benzene (BTEB) | Phenylene, Thiophene, and Ethane bridging groups | researchgate.netacs.org |

| This compound, Tris[3-(trimethoxysilyl)propyl]isocyanurate | Thiophene and Isocyanurate bridging groups | alfa-chemistry.com |

The synthesis of PMOs using this compound, often in the presence of a structure-directing agent like a triblock copolymer, allows for precise control over the material's mesostructure. researchgate.netacs.org Studies have demonstrated the formation of PMOs with a 2D hexagonal (p6m) mesostructure. researchgate.netacs.org The resulting materials exhibit uniform spherical particles, with reported average diameters of 2-3 micrometers, and well-defined pore diameters in the range of 7.3-8.4 nanometers. researchgate.netacs.org The ability to tailor the particle morphology and pore architecture is crucial for optimizing the material's performance in various applications. researchgate.net

A key advantage of using this compound in PMO synthesis is the ability to tailor the surface properties and the concentration of the organic bridging groups. acs.org By adjusting the mixture of organosilica precursors, the chemical nature of the pore walls can be precisely controlled. researchgate.netacs.org This allows for the creation of materials with specific affinities for certain molecules, which is highly desirable for applications in adsorption and catalysis. The framework chemistry and the concentration of the different organic bridging groups can be quantitatively analyzed using techniques like solid-state 13C and 29Si MAS NMR. researchgate.netacs.org

The unique properties of PMOs derived from this compound make them suitable for a range of applications:

Catalysis: The ordered porous structure and the presence of functional organic groups can provide active sites for catalytic reactions.

Adsorption: The high surface area and tunable pore surface chemistry make these materials effective adsorbents for various substances, including pollutants like phenol (B47542) and heavy metal ions.

Chromatography: The uniform pore size and particle morphology are advantageous for use as stationary phases in chromatographic separations.

Microelectronics: The introduction of π-interacting bridging groups like thiophene can lead to PMOs with interesting electronic properties, making them potential candidates for applications in microelectronics. acs.org

Organic Electronics and Optoelectronic Devices

The thiophene core of this compound is a well-known building block in the field of organic electronics due to its conjugated π-system, which facilitates electron delocalization. Thiophene-based materials are widely investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of thiophene derivatives are exploited in the development of OLEDs.

Organic Photovoltaics (OPVs): The semiconducting nature of thiophene-containing polymers and small molecules makes them suitable for use in solar cells.

Organic Field-Effect Transistors (OFETs): The charge transport properties of thiophene-based materials are crucial for their application in transistors. ossila.com

The triethoxysilyl groups on the this compound molecule enhance its processability by improving solubility in organic solvents and facilitate its incorporation into hybrid organic-inorganic devices through sol-gel processes or the formation of self-assembled monolayers. While the triethoxysilyl groups themselves might introduce some torsional strain that could slightly reduce conjugation compared to other derivatives, they offer significant advantages in terms of material fabrication and stability.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

triethoxy-(5-triethoxysilylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBGMFANSAVZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573025 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40190-22-5 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Triethoxysilyl Thiophene

Magnesium-Mediated Silylation Reactions

The reaction of 2,5-dihalothiophenes with magnesium and a trialkoxysilane is a prominent method for the synthesis of 2,5-Bis(triethoxysilyl)thiophene. This approach leverages the in-situ formation of a highly reactive organomagnesium intermediate.

Barbier-Type Reaction from 2,5-Dibromothiophene (B18171) and Triethoxysilane (B36694)

A significant advancement in the synthesis of this compound involves a one-pot Barbier-type reaction. This method is distinct from the traditional Grignard reaction in that the organometallic species is generated in the presence of the electrophile. acs.org A reported procedure involves the reaction of 2,5-dibromothiophene with magnesium powder and triethoxysilane in a suitable solvent like tetrahydrofuran (B95107) (THF). umb.edu

This one-pot approach is advantageous as it circumvents the need for the separate preparation and isolation of the often unstable Grignard reagent. The Barbier reaction is known for its tolerance to a wider range of functional groups compared to the Grignard reaction. acs.org

Mechanistic Insights into Organomagnesium Intermediates

The Barbier-type reaction proceeds through the in-situ formation of a Grignard-like reagent. The magnesium metal undergoes an oxidative addition to the carbon-bromine bond of 2,5-dibromothiophene, generating a mixture of mono- and di-Grignard reagents (ThBrMgBr and BrMgThMgBr, where Th represents the thiophene (B33073) ring). These organomagnesium intermediates are highly nucleophilic and subsequently react with the electrophilic silicon center of triethoxysilane.

The reaction is believed to occur on the surface of the magnesium metal. The formation of the organomagnesium species is a critical step and can be influenced by the nature of the magnesium (e.g., powder, turnings) and the presence of activating agents.

Influence of Reaction Conditions (Sonication, Irradiation)

Sonication: The application of ultrasound has been shown to significantly enhance the efficiency of the Barbier-type silylation of 2,5-dibromothiophene. In a study, the use of a sonochemical Barbier-type reaction led to the successful synthesis of this compound with a reported yield of 62%. umb.edu Ultrasound promotes the reaction through acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid medium. nih.govslideshare.netnih.gov This process cleans and activates the magnesium surface by removing passivating oxide layers, and it increases mass transport between the solid and liquid phases, thereby accelerating the formation of the organomagnesium intermediate. nih.govresearchgate.net

Irradiation: While direct photochemical synthesis of this compound from 2,5-dibromothiophene and triethoxysilane has not been extensively reported, photochemical methods for the silylation of heteroarenes are known. acs.orgbeilstein-journals.org These reactions often proceed via a radical mechanism, where a photochemically generated silyl (B83357) radical adds to the aromatic ring. It is conceivable that irradiation could initiate the formation of silyl radicals from triethoxysilane, which could then react with 2,5-dibromothiophene. However, the efficiency and selectivity of such a process for forming the desired disubstituted product would require specific investigation. The success of such a method would likely depend on the choice of photosensitizer and the reaction conditions.

Alternative Silylation Approaches

While magnesium-mediated reactions are prevalent, other synthetic strategies can be considered for the preparation of this compound.

Nucleophilic Substitution with Tetraethyl Orthosilicate (B98303)

In principle, the synthesis of this compound could be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a doubly activated thiophene, such as 2,5-dihalothiophene, with a silicon-based nucleophile. However, the direct reaction of 2,5-dibromothiophene with tetraethyl orthosilicate (TEOS) under typical SNAr conditions is unlikely to be efficient. This is because the carbon-bromine bonds in 2,5-dibromothiophene are not sufficiently activated towards nucleophilic attack by the relatively weak nucleophilicity of the ethoxide groups in TEOS.

For a successful SNAr reaction on a thiophene ring, the ring typically needs to be activated by strong electron-withdrawing groups, and a more potent nucleophile would be required. Therefore, this approach is not considered a primary synthetic route for this specific compound.

Considerations for Modified Cross-Coupling Reactions

Modified cross-coupling reactions represent a plausible, albeit less direct, route to this compound. These reactions typically involve the palladium-catalyzed coupling of an organometallic reagent with an organic halide.

One potential strategy would involve a silylation-cross-coupling sequence. For instance, 2,5-dibromothiophene could first be converted to a more reactive organometallic derivative, such as a bis(stannyl)thiophene or a bis(boronic ester)thiophene. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a suitable triethoxysilyl halide or a related silicon electrophile. While this multi-step approach adds complexity, it could offer greater control over the reaction and potentially higher yields. The choice of catalyst, ligands, and reaction conditions would be crucial for the success of such a synthetic sequence.

Purity and Yield Optimization Strategies

The successful synthesis of this compound hinges on two primary factors: maximizing the reaction yield and ensuring the high purity of the final product. This section explores various strategies to achieve these goals, from optimizing the reaction conditions to employing effective purification techniques.

Optimizing Reaction Conditions

The Barbier-type reaction, a one-pot synthesis involving the reaction of an organohalide with a carbonyl compound in the presence of a metal, is a common method for preparing silylated thiophenes. A notable example is the sonochemical Barbier-type reaction of 2,5-dibromothiophene with ethyl silicate (B1173343) in the presence of magnesium, which has a reported yield of 62%. To enhance this yield, several parameters can be fine-tuned:

Activation of Magnesium: The reactivity of the magnesium metal is paramount for the successful initiation and progression of the Grignard-like reagent formation. researchgate.netlookchem.com Mechanical or chemical activation of magnesium turnings can significantly improve reaction initiation and consistency. researchgate.netlookchem.com The use of activating agents like iodine or 1,2-dibromoethane (B42909) can help break down the passivating oxide layer on the magnesium surface. researchgate.net The choice of tetrahydrofuran (THF) as a solvent is also beneficial due to its ability to stabilize the Grignard reagent.

Solvent Effects: The solvent plays a crucial role in sonochemical reactions. In the synthesis of nanoparticles via sonochemistry, for instance, the choice of solvent has been shown to significantly impact particle size and distribution, suggesting that solvent properties can influence reaction kinetics and product formation in the synthesis of this compound as well. nih.gov Anhydrous conditions are critical, as any moisture can quench the highly reactive organomagnesium intermediate, leading to reduced yields.

Reaction Temperature and Time: While the sonochemical Barbier-type reaction is reported to proceed at room temperature, careful control of the temperature is essential. chemicalbook.com Exothermic reactions can lead to the formation of byproducts. Optimizing the reaction time is also crucial to ensure complete conversion of the starting materials without promoting side reactions.

Stoichiometry of Reactants: The molar ratio of the reactants, including 2,5-dibromothiophene, ethyl silicate, and magnesium, should be carefully controlled. An excess of the silylating agent may be necessary to drive the reaction to completion, but this can also complicate the purification process.

By-product Formation and Mitigation

A key challenge in optimizing the yield is the potential for side reactions. In Grignard-type reactions, the formation of Wurtz coupling products, where two alkyl or aryl halides couple, is a common side reaction that can reduce the yield of the desired product. researchgate.net In the context of this compound synthesis, this would result in the formation of bithiophene derivatives. The slow addition of the halide to the activated magnesium can help to minimize this side reaction.

Another potential byproduct is the monosilylated thiophene, where only one of the bromine atoms on the thiophene ring is substituted. This can occur if the reaction does not go to completion. Careful monitoring of the reaction progress using techniques like gas chromatography can help in determining the optimal reaction time to maximize the formation of the desired disubstituted product.

Purification Techniques

Once the reaction is complete, a robust purification strategy is necessary to isolate this compound in high purity. The choice of method depends on the nature of the impurities present in the crude reaction mixture.

Fractional Distillation:

For liquid products like this compound, fractional distillation under reduced pressure is a primary purification method. mdpi.com This technique is particularly useful for separating compounds with different boiling points. Given that silylated compounds can be sensitive to high temperatures, performing the distillation under vacuum allows for a lower boiling point, thus preventing thermal decomposition. The efficiency of the separation depends on the difference in boiling points between the desired product and any impurities, as well as the design of the distillation column.

Chromatography:

Flash Column Chromatography: This technique is a versatile method for purifying organic compounds. lcms.cz For silylated compounds, silica (B1680970) gel is a common stationary phase. The choice of eluent is critical for achieving good separation. A solvent system with an appropriate polarity must be selected to effectively separate the desired product from unreacted starting materials and byproducts. For instance, a mixture of hexanes and ethyl acetate (B1210297) is often used for the purification of silylated furan (B31954) derivatives. orgsyn.org

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. ardena.comlabcompare.com This method offers high resolution and is suitable for separating complex mixtures. sielc.comyoutube.com Reverse-phase columns are often used for the purification of organosilane compounds.

Recrystallization:

If the crude product is a solid or can be induced to crystallize, recrystallization is an effective method for achieving high purity. google.com This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. google.com The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain dissolved in the solvent.

Below is a table summarizing the potential purification strategies and their relevant parameters:

| Purification Technique | Key Parameters | Considerations for this compound |

| Fractional Vacuum Distillation | Pressure, Temperature, Column Efficiency | Ideal for removing volatile impurities and unreacted starting materials. The reduced pressure is crucial to prevent thermal degradation of the heat-sensitive silyl groups. |

| Flash Column Chromatography | Stationary Phase (e.g., Silica Gel), Eluent System (e.g., Hexane/Ethyl Acetate) | Effective for separating the desired product from byproducts with different polarities, such as monosilylated thiophene or Wurtz coupling products. |

| Preparative HPLC | Column Type (e.g., Reverse-Phase), Mobile Phase Composition | Offers the highest resolution for achieving very high purity levels, particularly for separating isomers or closely related impurities. |

| Recrystallization | Solvent Selection, Cooling Rate | Applicable if the crude product is solid or can be crystallized. Requires finding a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble. |

By systematically optimizing the reaction conditions and employing a tailored purification strategy, it is possible to significantly enhance both the yield and purity of this compound, making it readily available for its diverse applications in materials science.

Chemical Reactivity and Derivatization Pathways

Hydrolysis and Condensation Reactions of Triethoxysilyl Groups

The most prominent reaction pathway for 2,5-Bis(triethoxysilyl)thiophene involves the hydrolysis of its six ethoxy groups, which are subsequently replaced by hydroxyl groups to form silanol (B1196071) intermediates. These silanols are highly reactive and readily undergo condensation reactions with each other or with remaining ethoxy groups, eliminating water or ethanol (B145695) to form stable silicon-oxygen-silicon (siloxane) bonds. This sol-gel process is fundamental to converting the molecular precursor into a solid-state material.

The hydrolysis and condensation of the triethoxysilyl groups are critical for the creation of siloxane networks. Because each molecule possesses two triethoxysilyl units, intermolecular condensation reactions lead to extensive cross-linking. This process results in the formation of a three-dimensional network where the inorganic Si-O-Si framework is bridged by organic thiophene (B33073) units. The conditions of the reaction, such as pH and the presence of catalysts, can be tuned to control the rate of hydrolysis and condensation, thereby influencing the structure and porosity of the final material. For instance, co-condensation with other precursors like benzene-silica under acidic conditions can yield highly ordered mesoporous structures.

Table 1: Conditions for Hydrolysis and Condensation of this compound

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| Acidic (HCl/H₂SO₄) or basic conditions, H₂O | Si–O–Si networks with thiophene bridges | Forms 3D cubic (Im3m) mesoporous structures when co-condensed with benzene-silica precursors. |

The ability to form a stable inorganic network while retaining the organic thiophene core makes this compound an ideal precursor for organic-inorganic hybrid materials. These materials combine the properties of both components: the mechanical and thermal stability of the inorganic siloxane matrix and the electronic and optical properties of the conjugated thiophene unit. The covalent bonds between the organic and inorganic phases ensure a high degree of homogeneity and stability. researchgate.net This approach has been successfully used to create purely hybrid organosilane nanofibers from similar organo-bis-silylated precursors, demonstrating the potential for fabricating novel materials without the need for polymer additives or surfactants. researchgate.net

Reactions Involving the Thiophene Moiety

The thiophene ring in this compound is an electron-rich aromatic system that can participate in various organic reactions, most notably those that extend its conjugation, such as coupling and polymerization reactions.

While the triethoxysilyl groups are not direct leaving groups for cross-coupling, the thiophene moiety can be functionalized to participate in such reactions. A common strategy involves the halogenation (e.g., bromination) of the thiophene ring's available positions. The resulting brominated thiophene derivative can then undergo a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids. nih.govnih.gov This reaction is a powerful method for forming carbon-carbon bonds and synthesizing biaryl and oligo-aryl compounds. nih.govmdpi.com The Suzuki reaction is widely favored due to its mild conditions, tolerance for a wide range of functional groups, and the use of environmentally benign boron reagents. nih.govmdpi.com In the context of thiophene chemistry, it is a key method for producing oligothiophenes and other conjugated systems. nih.gov

Table 2: Representative Conditions for Suzuki Cross-Coupling of Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Solvent | Yield |

|---|---|---|---|---|

| 2,5-Dibromothiophene (B18171) | 2-Thienyl boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water | 40% nih.gov |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good nih.gov |

The thiophene core can be directly polymerized through oxidative coupling, a common method for synthesizing polythiophenes. nih.govtxst.edu This reaction is typically initiated by an oxidant such as iron(III) chloride (FeCl₃) in a suitable solvent. researchgate.net The proposed mechanism involves the oxidation of the thiophene monomer to a radical cation, which then couples with other radical cations or neutral monomers to form dimers and oligomers, eventually leading to a long polymer chain. researchgate.net This process results in the formation of poly(2,5-thienylene) chains where the thiophene units are linked at the 2 and 5 positions. The resulting polymer possesses a continuous system of overlapping p-orbitals along its backbone, which allows for significant electron delocalization. This delocalization is responsible for the characteristic electronic and optical properties of conducting polymers. For this compound, this would yield a polythiophene backbone with pendant triethoxysilyl groups, which could then be used for subsequent cross-linking via hydrolysis and condensation.

Further Functionalization and Modification Strategies

Beyond the primary pathways of sol-gel processing and polymerization, this compound can undergo other modifications. The ethoxy groups on the silicon atoms can be replaced by other nucleophiles under specific conditions. For instance, reaction with ammonia (B1221849) gas at elevated temperatures can lead to substitution. Furthermore, the thiophene ring itself can be modified. While the aromaticity of thiophene makes it relatively stable, under certain catalytic conditions, such as using a Palladium on carbon (Pd/C) catalyst at high temperature and pressure, the thiophene ring can be hydrogenated to yield dihydrothiophene analogs. Halogenation, as mentioned previously, is another key functionalization strategy that opens up pathways to a wide variety of derivatives through subsequent cross-coupling reactions.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of 2,5-Bis(triethoxysilyl)thiophene. By analyzing the magnetic properties of atomic nuclei, researchers can confirm the compound's structural integrity, study its polymerization, and characterize the final materials.

Solution-state ¹H (proton) and ¹³C NMR are the primary methods for confirming the chemical structure of the this compound monomer. The spectra provide information on the chemical environment of each hydrogen and carbon atom, allowing for a complete structural assignment.

The ¹H NMR spectrum is characterized by distinct signals for the protons on the thiophene (B33073) ring and those on the triethoxysilyl groups. The thiophene protons, being in an aromatic environment, appear in the downfield region of the spectrum. The ethoxy group protons appear as a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, resulting from spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbons of the thiophene ring are observed in the aromatic region, with their exact shifts influenced by the attached silicon atoms. The methylene and methyl carbons of the ethoxy groups appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments for thiophene and triethoxysilyl functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene C-H | 7.2 - 7.5 (Singlet) | 130 - 135 |

| Thiophene C-Si | - | 140 - 145 |

| -O-CH₂ -CH₃ | 3.8 - 4.0 (Quartet) | 58 - 60 |

When this compound is polymerized, typically through a sol-gel process, it forms a solid organic-inorganic hybrid material. Solid-state NMR with Magic Angle Spinning (MAS) is crucial for characterizing the structure of this insoluble network.

²⁹Si MAS NMR is particularly informative for analyzing the silicon-oxygen framework. The chemical shift of a silicon atom directly reflects the number of bridging oxygen atoms (-OSi) attached to it. This allows for the quantification of the degree of condensation in the material. The signals are typically designated as "T" signals for trifunctional silicon units (R-Si(OX)₃).

T¹ species (R-Si(OEt)₂(O-Si)) appear around -50 to -58 ppm.

T² species (R-Si(OEt)(O-Si)₂) appear around -59 to -67 ppm. mdpi.com

T³ species (R-Si(O-Si)₃), representing fully condensed silicon atoms, appear around -68 to -80 ppm. mdpi.comnih.gov

¹³C Cross-Polarization (CP)/MAS NMR is used to study the organic thiophene linker within the solid polymer. The spectrum confirms that the organic moiety remains intact during polymerization. While the resolution is lower than in solution-state NMR, characteristic signals for the thiophene and any remaining ethoxy carbons can be identified, confirming the hybrid nature of the material. mdpi.comresearchgate.net

NMR spectroscopy is a powerful tool for monitoring the progress of the sol-gel polymerization of this compound in real-time. By taking spectra at various time intervals, one can follow the hydrolysis of the ethoxysilyl groups and the subsequent condensation reactions. arizona.edu

In ²⁹Si NMR , the initial spectrum shows a single peak corresponding to the monomer (T⁰ species). As the reaction proceeds, this peak decreases in intensity while new peaks corresponding to hydrolyzed intermediates and the T¹, T², and T³ condensed species emerge and grow. arizona.eduosti.gov This allows for the study of reaction kinetics under different catalytic conditions (acidic or basic).

Similarly, ¹H NMR can monitor the consumption of water and the production of ethanol (B145695), which are the reactant and byproduct of the hydrolysis step, respectively. The disappearance of the distinct triplet and quartet of the Si-O-CH₂-CH₃ groups and the appearance of a broad signal for ethanol provide a clear indication of the reaction's progress.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and analyzing the composition of materials containing this compound.

Infrared (IR) spectroscopy is a rapid and accessible method for confirming the presence of key functional groups in both the this compound monomer and its derived polymers. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

For the monomer, the IR spectrum would prominently feature:

Thiophene Ring Vibrations : C-H stretching (~3100 cm⁻¹), C=C ring stretching (~1400-1550 cm⁻¹), and C-S stretching (~800-850 cm⁻¹). researchgate.net

Triethoxysilyl Group Vibrations : C-H stretching from the ethyl groups (~2850-3000 cm⁻¹), and strong, characteristic Si-O-C stretching bands (~1080-1100 cm⁻¹).

During polymerization, IR spectroscopy can monitor the reaction by observing the disappearance of the Si-O-C bands of the ethoxy groups and the appearance of a broad, strong Si-O-Si (siloxane) band around 1020-1130 cm⁻¹, which signifies the formation of the inorganic silica (B1680970) network.

Table 2: Key IR Absorption Bands for this compound and its Polymer

| Vibrational Mode | Wavenumber (cm⁻¹) | Present In |

|---|---|---|

| Thiophene C-H Stretch | ~3100 | Monomer & Polymer |

| Alkyl C-H Stretch | 2850-3000 | Monomer & Polymer (residual) |

| Thiophene C=C Stretch | 1400-1550 | Monomer & Polymer |

| Si-O-C Stretch | 1080-1100 | Monomer |

| Si-O-Si Stretch | 1020-1130 (broad) | Polymer |

Raman spectroscopy is an excellent complementary technique to IR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, making it well-suited for studying the thiophene ring and the Si-O-Si network.

In composite systems where materials derived from this compound are blended with another polymer or matrix, Raman spectroscopy can be used for quantitative analysis. optosky.net The intensity of a Raman signal is directly proportional to the concentration of the molecule producing the signal. optosky.net

For quantitative analysis, a characteristic and intense Raman peak of the thiophene-siloxane component is selected. The symmetric C=C stretching vibration of the thiophene ring, typically found around 1450-1500 cm⁻¹, is an ideal candidate as it is often strong and located in a region with minimal interference from many common polymer matrices. optosky.net By creating a calibration curve that plots the intensity (or area) of this peak against known concentrations of the thiophene-siloxane material in the composite, the composition of unknown samples can be accurately determined. This non-destructive technique is valuable for quality control and for studying the homogeneity of the composite material. azom.com

Electronic Absorption and Emission Spectroscopy

Spectroscopic techniques are fundamental in elucidating the electronic properties of conjugated molecules like thiophenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For conjugated systems such as this compound, the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) provides insight into the energy gap between these orbitals. While specific UV-Vis absorption data for this compound is not detailed in the available search results, studies on similar 2,5-disubstituted thiophenes show that the position of λmax is sensitive to the nature of the substituents and the extent of electronic conjugation. uni-halle.de

Fluorescence Spectroscopy for Optoelectronic Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is crucial for assessing the potential of a compound in optoelectronic applications like organic light-emitting diodes (OLEDs). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter. For related silyl-substituted thiophene derivatives, moderate to high fluorescence quantum yields have been reported, suggesting their utility as emitter materials. nih.gov However, specific emission spectra, quantum yields, or fluorescence lifetimes for this compound have not been specifically documented.

Electrochemical Characterization Techniques

Electrochemical methods are vital for determining the redox properties of a molecule, which are critical for applications in organic electronics.

Cyclic Voltammetry for Redox Potentials and Charge Carrier Generation

Cyclic voltammetry (CV) is the most common technique used to study the electrochemical behavior of conjugated materials. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a compound. These potentials are used to estimate the energy levels of the HOMO and LUMO, respectively. nih.gov This information is essential for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices. Although CV data is available for a wide range of thiophene derivatives, showing how different substituents can tune the redox potentials, specific values for this compound are not provided in the surveyed literature. uni-halle.denih.gov

Spectroelectrochemical Studies

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the changes in a molecule's absorption spectrum as its oxidation state is changed electrochemically. ossila.com This provides direct information about the electronic structure of the charged species (radical cations or anions) that act as charge carriers in organic semiconductors. uni-halle.de This powerful tool helps to characterize the stability and optical properties of these charged states. While it is a standard method for analyzing novel thiophene-based materials, spectroelectrochemical studies specifically targeting this compound are not described in the available research.

Advanced Microscopy for Morphological and Nanostructural Analysis

The performance of materials in solid-state devices is critically dependent on their morphology and molecular packing. Advanced microscopy techniques are used to visualize the structure of thin films at the nanoscale. Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of thin films prepared from thiophene-based materials. nist.govnist.gov It can reveal information about crystallinity, domain size, and surface roughness, which are all crucial factors affecting charge transport in devices like thin-film transistors. nist.gov While AFM has been used extensively to study the morphology of polymers derived from silylated thiophenes, providing insights into how processing conditions affect film structure, such analyses are performed on the resulting polymeric films rather than on the monomer itself. nist.govnih.gov

Diffraction and Scattering Methods

X-ray Diffraction (XRD), particularly at low angles, is a primary tool for assessing the long-range order and symmetry of the mesoporous structure in materials derived from this compound. Studies on thiophene-bridged PMOs show powder XRD patterns with sharp, well-defined reflections at low 2θ angles (typically below 2°), which is indicative of a high degree of mesostructural order acs.orgacs.org.

These patterns can be indexed to specific crystallographic planes. For instance, the presence of three distinct reflections corresponding to the (100), (110), and (200) planes confirms a two-dimensional hexagonal p6mm symmetry for the mesostructure acs.orgacs.org. The position of the primary (100) peak allows for the calculation of the interplanar spacing, which has been reported to be approximately 9.2 nm acs.orgacs.org. The preservation of the thiophene bridge within the silica framework under the acidic synthesis conditions is confirmed by spectroscopic methods, ensuring the organic functionality is integral to this ordered structure acs.orgacs.org.

Table 1: XRD Mesostructural Data for Thiophene-Bridged PMO

| Parameter | Finding | Source |

|---|---|---|

| Mesostructural Order | High degree of order | acs.orgacs.org |

| Symmetry | Two-dimensional hexagonal (p6mm) | acs.orgacs.org |

| Indexed Reflections | (100), (110), (200) | acs.orgacs.org |

| Interplanar Spacing (d100) | ~ 9.2 nm | acs.orgacs.org |

Small-Angle X-ray Scattering (SAXS) is a complementary technique to XRD used to investigate the structural properties of materials at the nanoscale, including pore size and distribution psu.eduresearchgate.netcurtin.edu.au. In the context of PMOs synthesized from this compound, SAXS is utilized to further probe the pore structure acs.org. The scattering data provides quantitative information about the size, shape, and spacing of the pores, which corroborates the findings from XRD regarding the ordered mesostructure and complements the data obtained from nitrogen adsorption analysis.

Porosity and Surface Area Determination

The porosity and specific surface area of thiophene-bridged organosilicas are quantitatively determined using nitrogen adsorption-desorption analysis, with the data analyzed via the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution.

Research has shown that highly ordered mesoporous organosilicas prepared using this compound as a precursor possess significant surface areas and well-defined pore structures acs.orgacs.org. The materials exhibit specific surface areas (SBET) in the range of 400 to 550 m²/g. The analysis of the isotherms also reveals large, uniform pore sizes, typically between 5 and 6 nm, with pore volumes that underscore the materials' high porosity acs.orgacs.org. These properties are crucial for applications in catalysis, adsorption, and sensing, where a high and accessible surface area is required.

Table 2: Porosity and Surface Area Data for Thiophene-Bridged PMO

| Parameter | Value Range | Source |

|---|---|---|

| Specific Surface Area (BET) | 400 - 550 m²/g | acs.orgacs.org |

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For hybrid organic-inorganic materials synthesized from this compound, these methods are indispensable for determining their operational limits and degradation behavior.

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials. It continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere, which can be inert (e.g., nitrogen) or reactive (e.g., air). This analysis provides a quantitative measure of weight loss associated with processes like desorption, decomposition, and oxidation.

In the context of hybrid materials derived from the sol-gel process of this compound, such as thiophene-bridged periodic mesoporous organosilicas (PMOs), TGA is instrumental in defining their thermal robustness. Research has shown that these materials exhibit high thermal stability, a critical feature for their application in catalysis, sensing, and electronics.

Detailed studies on thiophene-bridged PMOs reveal a multi-step degradation process. A typical TGA curve for such a material synthesized using this compound as a precursor under an air atmosphere would exhibit the following stages:

Initial Weight Loss (below 150°C): This initial, minor weight loss is typically attributed to the desorption of physically adsorbed water and residual solvent molecules trapped within the mesoporous structure.

Condensation of Silanol (B1196071) Groups (150°C - 400°C): A further slight weight loss in this range can be associated with the condensation of residual silanol (Si-OH) groups within the silica framework, releasing water as a byproduct.

Oxidation of the Organic Bridge (400°C - 800°C): The most significant weight loss occurs in this higher temperature range and corresponds to the complete oxidation of the organic thiophene bridge that links the silicon atoms. researchgate.net Mass spectrometry coupled with TGA (TGA-MS) has identified the evolution of carbon dioxide (CO2) and sulfur dioxide (SO2) as the primary gaseous products of this decomposition, confirming the breakdown of the thiophene moiety. researchgate.net

The high onset temperature for the decomposition of the organic component is a clear indicator of the robust nature of these hybrid materials, where the organic thiophene unit is covalently integrated into the inorganic silica framework. researchgate.net Studies have reported that these thiophene-bridged PMOs are thermally stable up to 400°C in an air atmosphere and also up to 400°C in a nitrogen atmosphere. researchgate.netnih.gov Another study on bifunctional PMOs containing both thiophene and isocyanurate bridging groups found stability up to 250°C in flowing air. nih.gov

| Temperature Range (°C) | Associated Process | Typical Weight Loss (%) | Decomposition Products |

|---|---|---|---|

| < 150 | Desorption of water and solvents | ~2-5 | H₂O, residual solvents |

| 150 - 400 | Condensation of silanol groups | ~1-3 | H₂O |

| 400 - 800 | Oxidation of thiophene bridge | ~25-30 | CO₂, SO₂ |

Differential Thermal Analysis (DTA) is another powerful thermal analysis technique that provides information on the thermal events occurring in a material as it is heated or cooled. In DTA, the temperature difference between a sample and an inert reference material is measured as a function of temperature. This difference in temperature reveals exothermic (heat-releasing) and endothermic (heat-absorbing) processes.

For hybrid materials derived from this compound, DTA can be used to identify:

Glass Transitions (Tg): A change in the heat capacity of the material, which can indicate a transition from a rigid, glassy state to a more flexible, rubbery state.

Crystallization and Melting Points: Sharp exothermic or endothermic peaks can signify the crystallization of components within the material or the melting of crystalline domains, respectively.

Decomposition: Exothermic peaks in DTA curves, particularly when conducted in an oxidative atmosphere like air, often correspond to the decomposition of the organic components of the hybrid material. These peaks are typically correlated with the weight loss steps observed in TGA.

While specific DTA data for hybrid materials synthesized exclusively from this compound is not extensively detailed in the available research, the general principles of DTA for similar organosilica materials suggest that the oxidative decomposition of the thiophene bridge would be observed as a significant exothermic event. This event would align with the major weight loss seen in TGA between 400°C and 800°C. The absence of sharp endothermic peaks would suggest the amorphous nature of the silica framework, which is typical for materials synthesized via a sol-gel process.

Applications in Advanced Functional Materials

Hybrid Organic-Inorganic Materials

The dual nature of 2,5-Bis(triethoxysilyl)thiophene, with its organic thiophene (B33073) core and inorganic-precursor silyl (B83357) groups, makes it an ideal monomer for creating hybrid organic-inorganic materials. These materials combine the properties of both components, such as the electronic functionality of the conjugated organic part and the mechanical and thermal robustness of an inorganic network.

The triethoxysilyl groups of this compound are reactive functionalities that can undergo hydrolysis and condensation reactions in a sol-gel process. This process involves the reaction of the Si-OCH₂CH₃ groups with water to form silanol (B1196071) (Si-OH) groups, which then condense with each other or with other hydrolyzed silane (B1218182) precursors to form stable siloxane (Si-O-Si) bridges.

This reaction allows for the direct integration of the thiophene unit as a bridging group within a three-dimensional silica (B1680970) (SiO₂) or polysilsesquioxane network. The geometry of the precursor can have a profound effect on the polymerization process and the porosity of the resulting materials. liberty.edu Studies on similar bis(triethoxysilyl)alkanes have shown that intramolecular cyclization can occur, influencing gel times and the final microstructure of the xerogel. arizona.edu By co-condensing this compound with other alkoxysilanes, such as tetraethoxysilane (TEOS), it is possible to create thiophene-functionalized silica materials with controlled porosity and a high density of organic functional groups.

The incorporation of this compound into an inorganic silica matrix results in hybrid materials with significantly enhanced stability. The formation of a cross-linked siloxane network provides a rigid and robust framework, leading to materials with high thermal stability and improved mechanical properties compared to purely organic polymers.

Development of Sol-Gel Processed Materials and Self-Assembled Monolayers

The unique molecular architecture of this compound, featuring a central thiophene ring flanked by two triethoxysilyl groups, makes it a highly suitable precursor for the development of advanced functional materials through sol-gel processing and the formation of self-assembled monolayers (SAMs). These techniques allow for the creation of highly ordered, thin films and bulk materials with tailored properties.

The triethoxysilyl functionalities are reactive moieties that can undergo hydrolysis and condensation reactions, the fundamental chemistry of the sol-gel process. This process involves the transition of a solution of precursors (the "sol") into a solid network (the "gel"). For this compound, this results in the formation of a robust polysilsesquioxane network where the thiophene units are covalently integrated. This creates organic-inorganic hybrid materials that synergistically combine the advantageous properties of both the inorganic silica network (e.g., thermal stability, mechanical strength) and the organic thiophene component (e.g., electronic conductivity, optical activity). The sol-gel polymerization of related α,ω-bis(triethoxysilyl)alkanes has been shown to lead to the formation of alkylene-bridged polysilsesquioxanes as insoluble, highly crosslinked gels. osti.gov

Furthermore, the triethoxysilyl groups act as effective anchoring points for the formation of self-assembled monolayers on hydroxylated surfaces, such as silicon dioxide (SiO₂). The hydrolysis of the ethoxy groups leads to the formation of silanols, which then condense with the surface hydroxyl groups, forming stable covalent Si-O-Si bonds. This process results in a highly ordered, single layer of molecules on the substrate.

While direct studies on this compound SAMs are limited, research on analogous complex molecules provides significant insight. For instance, a functionalized triethoxysilane (B36694) incorporating an anthracene-based semiconducting molecule has been successfully used to form SAMs on SiO₂ substrates. elsevierpure.comnih.gov These SAMs were found to be stable and created an effective interfacial layer for fabricating ultrathin film transistors. elsevierpure.comnih.gov The study demonstrated that the SAM induced uniform coverage and ordering of the subsequent organic semiconductor layer, significantly improving device performance. elsevierpure.comnih.gov

The table below summarizes the characteristics of a self-assembled monolayer formed from a related thiophene-containing triethoxysilane, which serves as a strong predictive model for the behavior of this compound-based SAMs.

| Property | Finding for an Analogous Thiophene-Silane SAM |

| Precursor Molecule | 6-(5-((6-((5-hexylthiophen-2-yl)ethynyl)-9,10-bis(phenylethynyl)anthracen-2-yl)ethynyl)thiophen-2-yl)hexyl 3-(triethoxysilyl)propylcarbamate (BATHT-TEOS) |

| Substrate | Hydroxylated SiO₂ |

| Application | Interfacial layer in ultrathin film transistors (UTFTs) |

| Impact on Device Performance | Exhibited field-effect mobilities of 0.04 cm² V⁻¹ s⁻¹ and an Ion/Ioff ratio of ~6.3 x 10³ to 1.0 x 10⁴. elsevierpure.comnih.gov |

| Mechanism of Improvement | The SAM induced uniform coverage and ordering of the active semiconductor layer. elsevierpure.comnih.gov |

This data is for an analogous compound and is presented to illustrate the potential of thiophene-silane molecules in forming high-performance self-assembled monolayers.

Control over Nanostructure and Interfacial Interactions

The ability to precisely control the nanostructure and interfacial interactions of materials derived from this compound is critical to harnessing their full potential in advanced functional materials. The bifunctional nature of this molecule offers multiple avenues for tailoring the final material properties at the nanoscale.

In sol-gel derived materials, the nanostructure can be controlled by manipulating the reaction conditions, such as the concentration of the precursor, the pH of the solution, and the type of solvent. These parameters influence the rates of hydrolysis and condensation, thereby affecting the final structure of the polysilsesquioxane network, including its porosity and density. For instance, studies on other organotrialkoxysilanes have shown that the choice of acidic or basic catalysis can lead to different network structures. osti.gov

In the context of self-assembled monolayers, the nanostructure is dictated by the interplay of several factors: the covalent bonding of the triethoxysilyl groups to the substrate, the intermolecular interactions between the adjacent thiophene rings, and the packing density of the molecules on the surface. The π-π stacking of the thiophene units can lead to a high degree of order within the monolayer, which is crucial for applications in organic electronics where charge transport is highly dependent on molecular arrangement.

The interfacial interactions between the this compound-derived material and other components in a device are also of paramount importance. When used as an interfacial layer in a transistor, for example, the SAM's surface energy and chemical functionality can significantly influence the morphology and orientation of the overlying active semiconductor layer. Research on other thiophene-based thin films has demonstrated that variations in the surface morphology and roughness can have a profound impact on biological interactions, such as cancer cell adhesion. nih.gov

The table below outlines key parameters and their expected influence on the nanostructure and interfacial properties of materials derived from this compound, based on established principles and findings from related systems.

| Parameter | Influence on Nanostructure and Interfacial Interactions |

| Sol-Gel Reaction Conditions (pH, catalyst, solvent) | Controls the hydrolysis and condensation rates, influencing the porosity, density, and cross-linking of the resulting hybrid material. |

| Substrate for SAM Formation | The nature and cleanliness of the substrate (e.g., SiO₂, gold) determine the quality and ordering of the self-assembled monolayer. |

| Intermolecular Forces (π-π stacking) | The aromatic thiophene cores promote ordered packing within the SAM, which is critical for efficient charge transport in electronic devices. |

| Surface Functionalization | The exposed surface of the material can be further modified to tailor interfacial properties for specific applications, such as enhancing biocompatibility or improving adhesion to subsequent layers. |

By carefully controlling these parameters, it is possible to engineer materials from this compound with precisely defined nanostructures and interfacial characteristics, paving the way for their use in a wide array of high-performance applications.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-Bis(triethoxysilyl)thiophene, DFT calculations are instrumental in predicting its fundamental electronic and structural properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular reactivity and the energy required for electronic excitation. While specific HOMO-LUMO energy values for the isolated this compound molecule are not widely reported in dedicated studies, calculations on related organosilane precursors and the resulting materials provide valuable context. For instance, DFT calculations are often employed to analyze the electronic transitions in materials synthesized from BTET. researchgate.net The HOMO-LUMO gap is a key parameter in these analyses, helping to understand the electronic properties of the final material. researchgate.net

| Parameter | Significance | Calculated Values (Illustrative for related systems) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Data not available for isolated BTET |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Data not available for isolated BTET |

| HOMO-LUMO Gap (Eg) | Indicates chemical reactivity and electronic transition energy. | Data not available for isolated BTET |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would likely show a negative potential (red and yellow regions) around the oxygen atoms of the ethoxy groups and the sulfur atom of the thiophene (B33073) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other species, particularly during polymerization.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While MD simulations specifically focused on the isolated this compound molecule are not commonly reported, this technique has been applied to understand the behavior of materials synthesized from it. For example, MD simulations have been used to study the adsorption of amphipathic solutes on the surface of minerals, with some studies mentioning the use of BTET in the synthesis of periodic mesoporous organosilicas (PMOs). acs.org In the context of BTET-derived materials, MD simulations can provide insights into the diffusion of reactants and solvents within the porous structures and the interactions between the organic framework and guest molecules.

Theoretical Modeling of Polymerization Mechanisms

The polymerization of this compound typically proceeds via a hydrolysis and condensation mechanism, often under acidic or basic conditions. Theoretical modeling can elucidate the intricate steps of this process. For instance, the acid-catalyzed polymerization of BTET has been a subject of interest, with computer-aided structure elucidation being used to understand the resulting polymeric network. osti.gov The kinetics of hydrolysis and condensation, which are central to the polymerization process, are influenced by factors such as pH. mdpi.com Theoretical models can predict the reaction pathways, transition states, and activation energies for the hydrolysis of the ethoxy groups to form silanols, followed by their condensation to form siloxane bridges (Si-O-Si). These models are essential for controlling the structure and properties of the resulting polysilsesquioxane materials.

Correlation with Experimental Spectroscopic Data

A significant application of computational studies is the validation and interpretation of experimental spectroscopic data. DFT calculations are frequently used to predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These calculated spectra can then be compared with experimental data to confirm the structure of the synthesized materials and to assign specific spectral features to particular molecular vibrations or chemical environments.

For materials derived from this compound, DFT calculations have been instrumental in assigning the prominent bands in their vibrational spectra. researchgate.net This correlation is particularly important for complex materials like PMOs, where the interpretation of spectra can be challenging. Studies on related systems have demonstrated excellent agreement between calculated and experimental NMR shifts and vibrational frequencies. researchgate.net This synergy between theoretical calculations and experimental spectroscopy provides a robust framework for the characterization of novel materials.

| Spectroscopic Technique | Experimental Observation | Theoretical Correlation (via DFT) |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of Si-O-Si, C-H, C-S, and Si-C bonds. | Calculation of vibrational frequencies to assign experimental peaks. researchgate.net |

| Raman Spectroscopy | Complementary vibrational modes, particularly for symmetric vibrations. | Prediction of Raman active modes to aid in spectral interpretation. psu.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 13C and 29Si chemical shifts indicating the local chemical environment. | Calculation of NMR chemical shifts to confirm the integrity of the organic bridging groups and the degree of condensation. researchgate.net |

Investigation of Structure-Property Relationships in this compound

The relationship between the molecular structure of this compound and its resulting properties is a critical area of study, primarily explored through its application as a precursor in materials science. Computational and theoretical studies on the isolated molecule are not extensively documented in publicly available research. However, the influence of its distinct structural features—the central thiophene ring and the terminal triethoxysilyl groups—on the characteristics of materials synthesized from it provides significant insight into its structure-property relationships.

The compound, often abbreviated as BTET, is a key building block in the synthesis of periodic mesoporous organosilicas (PMOs). These materials incorporate the thiophene moiety directly into the silica (B1680970) framework, allowing for the systematic investigation of how the properties of the precursor molecule translate to the final material.

Influence on Material Structure and Stability

The bifunctional nature of this compound, with its aromatic, sulfur-containing heterocycle and hydrolyzable silicon-based functional groups, is fundamental to its utility. The triethoxysilyl groups at the 2 and 5 positions enable its participation in sol-gel processes, leading to the formation of a robust, cross-linked silica network. The central thiophene unit acts as a rigid, bridging organic spacer within this network.

Research into the synthesis of PMOs using BTET has revealed a direct link between the synthesis conditions and the stability of the Si-C bonds. acs.org The structural integrity of the thiophene-bridging groups is highly dependent on the acidity of the synthesis medium. For instance, while highly ordered hexagonal (p6mm) mesostructures can be formed under various acidic conditions, a significant portion of the Si-C bonds can be cleaved if strong acids like hydrochloric acid are used. acs.org In contrast, using milder acids like boric acid can preserve up to 97.3% of the Si-C bonds, demonstrating a clear structure-processing-property relationship. acs.org The thermal stability of the thiophene-bridging groups within the final material is also directly influenced by the acidity of the initial synthesis gel. acs.org

When co-polymerized with other organosilane precursors, such as 1,4-bis(triethoxysilyl)benzene (B1313312) (BTEB), the molar ratio of BTET can be adjusted over a wide range without compromising the mesostructural order. psu.eduresearchgate.net This indicates that the chemical reactivity and size of the thiophene spacer are comparable to the benzene (B151609) spacer, allowing for precise tuning of the functional group concentration within the material's pores. psu.eduresearchgate.net

Spectroscopic and Analytical Characterization

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of materials derived from this compound. Specifically, 29Si MAS NMR provides detailed information about the silicon environment, confirming the covalent incorporation of the organosilane into the silica framework. The spectra of thiophene-bridged PMOs typically show three distinct signals, designated as T¹, T², and T³, which correspond to silicon atoms with one, two, and three siloxane bridges, respectively. psu.eduresearchgate.net The relative intensities of these peaks provide a quantitative measure of the degree of condensation of the triethoxysilyl groups.

The table below presents typical 29Si MAS NMR data for a thiophene-bridged PMO, illustrating the different silicon environments.

| Silicon Species | Chemical Formula | Chemical Shift (δ) in ppm |

|---|---|---|

| T¹ | C–Si(OSi)(OH)₂ | -65.6 |

| T² | C–Si(OSi)₂(OH) | -74.6 |

| T³ | C–Si(OSi)₃ | -83.6 |

This table presents representative 29Si MAS NMR chemical shifts for a thiophene-bridged PMO synthesized from this compound. Data sourced from Morell et al. (2006). psu.edu

Elemental analysis further confirms the successful incorporation of the thiophene moiety. For a PMO synthesized solely from BTET, elemental analysis would be expected to show significant carbon and sulfur content, consistent with the molecular formula of the precursor.

The table below shows the elemental composition and physicochemical properties of a cubic thiophene-silica sample (CTS_S_T) prepared from this compound.

| Property | Value |

|---|---|

| Carbon Content (wt%) | 19.0 |

| Sulfur Content (wt%) | 10.7 |

| BET Specific Surface Area (SBET) (m²/g) | 460 |

| Single-Point Total Pore Volume (Vt) (cm³/g) | 0.29 |

| Unit Cell Parameter (a) (nm) | 13.48 |

This table presents physicochemical data for a 3D cubic (Im3m) thiophene-PMO. Data sourced from Deka et al. (2009). psu.edu

These experimental data underscore the direct relationship between the structure of this compound and the properties of the resulting materials. The presence of the thiophene ring imparts specific organic functionality and influences the material's stability, while the triethoxysilyl groups dictate the formation of the inorganic silica network. The ability to control the incorporation and integrity of the thiophene bridge through careful selection of synthesis conditions highlights a key aspect of the structure-property relationship for this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Polymerization Techniques

The polymerization of 2,5-Bis(triethoxysilyl)thiophene and related silylated monomers is foundational to harnessing their potential. While sol-gel polycondensation is a well-established method, future research is increasingly focused on more sophisticated and controlled polymerization techniques to create highly ordered and functional materials.

One promising approach involves the judicious design of silylated-thiophene precursors that can self-assemble prior to polymerization. This strategy exploits non-covalent interactions, such as hydrogen bonding and π-stacking between thiophene (B33073) units, to guide the formation of ordered structures, like lamellar (layered) arrangements. Subsequent polymerization, for instance through oxidative coupling using reagents like iron(III) chloride (FeCl₃), can then lock in this pre-organized architecture, leading to nanostructured polythiophene-silica hybrid materials. This method represents a significant step toward creating materials with precisely controlled nanoscale morphology.

Further research is exploring advanced catalytic systems, including transition metal-catalyzed polycondensation, to achieve greater control over polymer chain growth and regularity. These methods, which are staples in the synthesis of conjugated polymers, could be adapted for silylated thiophene monomers to produce well-defined polymers with predictable molecular weights and low polydispersity, which are crucial for high-performance electronic and optoelectronic applications.

Tailoring Advanced PMO Structures and Hierarchical Architectures

Periodic Mesoporous Organosilicas (PMOs) are a class of materials where organic fragments are integral components of the silica (B1680970) framework. This compound (BTET) has been identified as a key precursor for creating thiophene-bridged PMOs with highly ordered, porous structures. acs.org Future research is centered on moving beyond simple porous structures to create advanced and hierarchical architectures with tailored properties.

A major avenue of emerging research is the creation of multifunctional PMOs through the co-condensation of BTET with other bridged organosilane precursors. This approach allows for the precise tuning of the chemical and physical properties of the pore walls. By incorporating multiple types of organic groups, researchers can create bifunctional and even trifunctional PMOs.

Table 1: Precursors for Multifunctional PMOs

| Precursor Name | Abbreviation | Bridging Group | Functionality |

|---|---|---|---|

| This compound | BTET | Thiophene | Electronic, Coordination |

| 1,4-Bis(triethoxysilyl)benzene (B1313312) | BTEB | Phenylene | Aromatic, Structural |

| 1,2-Bis(triethoxysilyl)ethane (B100286) | BTEE | Ethane (B1197151) | Aliphatic, Structural |

By varying the molar ratios of these precursors in the synthesis gel, the resulting PMOs can be endowed with a combination of properties. researchgate.net For example, combining thiophene and benzene (B151609) bridging groups can alter the surface polarity and adsorption characteristics. This technique enables the tailoring of material morphology, leading to structures such as spherical particles, rods, or ropes, depending on the precursor composition. researchgate.net

Development of Next-Generation Hybrid Materials with Tunable Properties

The ability to combine the semiconducting properties of the thiophene core with the robust, porous network of silica through the use of this compound opens the door to a new generation of hybrid materials with precisely tunable functionalities. These materials bridge the gap between organic electronics and inorganic material science.

The development of bifunctional and trifunctional PMOs, as discussed previously, is a prime example of this trend. By controlling the ratio of different organic bridging groups—such as thiophene, phenylene, and ethane—within the silica framework, researchers can fine-tune the material's properties. researchgate.net This includes adjusting surface properties for specific adsorption applications, enhancing thermal stability, and controlling the mechanical characteristics of the material. For instance, bifunctional PMOs containing both thiophene and isocyanurate groups have been synthesized, demonstrating that complex organic functionalities can be incorporated into the pore walls, with thermal stability up to 250-400°C. nih.gov

Another class of emerging hybrid materials is layered polythiophene-silica composites. These are formed through a bottom-up approach where a specifically designed silylated-thiophene precursor first self-assembles into a lamellar structure, which is then polymerized. nih.gov This results in a material where polythiophene chains are confined within a highly ordered inorganic silica matrix. The optical and electronic properties of these composites can be tuned by modifying the structure of the initial silylated monomer, offering a pathway to materials designed for specific optoelectronic applications. nih.gov

Integration in Multifunctional Sensor Platforms

The unique properties of materials derived from this compound make them highly promising candidates for advanced sensor applications. The incorporation of thiophene units directly into the walls of PMOs creates a high density of coordination sites. acs.org This feature is particularly interesting for the development of chemical sensors, especially for detecting metal ions, as the sulfur atom in the thiophene ring can act as a binding site. The high surface area and ordered porosity of PMOs ensure that these sites are readily accessible, which could lead to sensors with high sensitivity and selectivity. acs.org

While research into PMOs specifically derived from BTET for sensing is still emerging, related systems demonstrate the viability of this approach. For example, other types of functionalized PMOs have been successfully employed as optical sensors for metal cations like Hg²⁺, Fe³⁺, and Zn²⁺. nih.gov These sensors often work on the principle of "turn-on" or "turn-off" luminescence, where the presence of the target analyte alters the photoluminescent properties of the material. Given the inherent optical properties of thiophene-based materials, a similar sensing mechanism is conceivable for BTET-derived PMOs.

Furthermore, the conductive nature of polythiophene suggests that hybrid thiophene-silica materials could be integrated into electrochemical sensor platforms. Thiophene-pyrrole hybrid polymers have already been shown to be excellent materials for creating conducting platforms for biosensors, facilitating stable immobilization of biomolecules and improving electron transfer. researchgate.net This points to a future direction where BTET-based materials could be used to create robust, high-surface-area electrodes for sensitive and stable electrochemical detection of a wide range of analytes.

Sustainable Synthesis Approaches and Green Chemistry Principles

In line with the broader push for environmentally responsible science, future research on this compound and its derivatives is increasingly focusing on sustainable synthesis methods and the application of green chemistry principles.

The sol-gel process, a cornerstone of synthesizing organosilica materials, is itself considered a relatively "green" method. It often uses mild reaction conditions, such as room temperature, and environmentally benign solvents like water and ethanol (B145695), thereby reducing energy consumption and avoiding hazardous organic solvents. nih.govnih.gov

A significant advancement in the green synthesis of PMOs from this compound involves the use of supercritical carbon dioxide (scCO₂). nih.govencyclopedia.pub Researchers have developed a method for obtaining bifunctional PMOs in a mixture of an aqueous phase and compressed CO₂. nih.govencyclopedia.pub Supercritical CO₂ is an attractive solvent because it is non-toxic, non-flammable, and can be easily removed from the product by simple depressurization, eliminating the need for energy-intensive solvent evaporation steps. nih.gov In this process, varying the CO₂ pressure provides a novel way to control the pore diameter of the resulting material, offering a green method for tuning material properties. nih.govencyclopedia.pub

Future efforts will likely focus on further optimizing these processes by, for example, using bio-derived solvents, reducing the number of synthesis steps, and designing processes that maximize atom economy. The development of waterborne sol-gel systems based on silanes is another area of interest, as these can replace conventional coatings that rely on volatile organic compounds (VOCs). researchgate.net

常见问题

Basic: What methodologies are recommended for synthesizing 2,5-Bis(triethoxysilyl)thiophene, and how can purity be validated?

Answer:

The synthesis of thiophene derivatives often employs cross-coupling reactions such as Stille polymerization , which is effective for creating conjugated systems (e.g., as demonstrated for analogous thiophene-based polymers in ). For this compound, a modified Suzuki-Miyaura coupling or silylation of precursor thiophenes may be suitable, given the triethoxysilyl functional groups.

Purity validation involves:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>99% for optoelectronic applications).

- Elemental Analysis to verify stoichiometry.

Reference Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Molecular Weight (g/mol) | ~388.5 (analogous compound) | PubChem |

| Key Purity Metrics | NMR, HPLC, EA |

Advanced: How can crystallographic challenges in resolving the herringbone packing of this compound be addressed?

Answer:

The bent molecular geometry of thiophene derivatives (e.g., BP1T in ) often leads to herringbone or spine-like crystal packing , which complicates single-crystal X-ray diffraction (XRD) analysis. Methodological considerations include:

- Solvent Engineering : Use of mixed solvents (e.g., chloroform/hexane) to slow crystallization and improve crystal quality.

- Low-Temperature XRD : Reduces thermal motion artifacts.

- Density Functional Theory (DFT) Modeling : Predicts molecular orientation and validates experimental data.

Challenges : Triethoxysilyl groups may introduce steric hindrance, requiring advanced refinement algorithms for electron density maps.

Advanced: How does the molecular orientation of this compound influence charge transport in field-effect transistors (FETs)?

Answer:

The upright molecular disposition (observed in BP1T) enhances π-π stacking along the crystallographic ab-plane, improving charge carrier mobility. Experimental design steps:

Thin-Film Fabrication : Spin-coating or vapor deposition to align molecules vertically.

Grazing-Incidence XRD : Maps molecular orientation in thin films.

FET Characterization : Measure hole/electron mobility (μ) using transfer line method (TLM).

Data Contradictions : Some studies report reduced mobility due to silyl group steric effects, necessitating side-chain engineering (e.g., shorter alkoxy groups) .

Basic: Which spectroscopic techniques are optimal for probing the photophysical properties of this compound?

Answer:

- UV-Vis Spectroscopy : Identifies absorption maxima (λmax), often between 300–400 nm for thiophenes .

- Fluorescence Spectroscopy : Measures emission spectra and quantum yield (ΦF).

- Time-Resolved Photoluminescence (TRPL) : Quantifies excited-state lifetimes (τ).

Example Data :

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| λmax (nm) | 350–370 | |

| ΦF | 0.4–0.6 |

Advanced: How can researchers design stability studies for this compound under operational conditions?